2-(Hexanoylamino)-3-methylbutanoic acid
Description
2-(Hexanoylamino)-3-methylbutanoic acid is a branched-chain carboxylic acid derivative featuring a hexanoyl group (C₆H₁₁CO-) attached to the amino group at position 2 and a methyl group at position 3 of the butanoic acid backbone.
Properties
CAS No. |
133849-26-0 |
|---|---|
Molecular Formula |
C11H21NO3 |
Synonyms |
Valine, N-(1-oxohexyl)- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexanoylamino)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the amidation of 3-methylbutanoic acid with hexanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.
Another method involves the use of hexanoic acid and 3-methylbutanoic acid in a condensation reaction, catalyzed by a coupling agent such as dicyclohexylcarbodiimide (DCC). This method also requires purification steps to isolate the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of high-purity reagents and advanced purification techniques, such as chromatography, are essential to obtain the desired compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Hexanoylamino)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Hexanoylamino)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hexanoylamino)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include metabolic processes and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 2-(Hexanoylamino)-3-methylbutanoic acid with key structural analogs, highlighting differences in substituents, molecular properties, and applications:
Functional Group Impact on Physicochemical Properties
- Acidity : The carboxylic acid group (pKa ~4.8) dominates acidity, but electron-withdrawing substituents (e.g., carbamoyl) may slightly lower the pKa, influencing ionization and binding interactions .
- Stability: Hydrolyzed samples of 3-methylbutanoic acid analogs show stability under enzymatic conditions, suggesting the hexanoylamino derivative may resist degradation better than esters or amides with smaller substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
